molecular formula C18H22BrN3O3 B5874933 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide

Cat. No. B5874933
M. Wt: 408.3 g/mol
InChI Key: FXXSXHNSIQKIAC-RGVLZGJSSA-N
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Description

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, also known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. In

Mechanism of Action

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide inhibits the function of the COPI coat protein complex by binding to the ADP-ribosylation factor (ARF) protein. ARF is required for the recruitment of the COPI complex to the Golgi membrane, and 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide prevents this recruitment by interfering with ARF activation. This inhibition leads to the accumulation of proteins in the Golgi and the disruption of protein transport to the endoplasmic reticulum.
Biochemical and Physiological Effects:
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein transport, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been shown to induce the redistribution of Golgi enzymes to the endoplasmic reticulum and to induce the fragmentation of the Golgi apparatus. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has also been shown to induce apoptosis in some cell types.

Advantages and Limitations for Lab Experiments

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments. It is a potent and specific inhibitor of protein transport from the Golgi to the endoplasmic reticulum, making it a valuable tool for investigating this pathway. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is also relatively easy to use and has a low toxicity profile. However, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has some limitations. It is not a reversible inhibitor, meaning that its effects cannot be easily undone. Additionally, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide can induce apoptosis in some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide. One area of interest is the development of new 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide analogs with improved properties, such as increased potency or reversibility. Another area of interest is the investigation of the effects of 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide on other cellular processes, such as endocytosis or autophagy. Finally, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide may have potential therapeutic applications in the treatment of diseases that involve abnormal protein transport, such as certain types of cancer or neurodegenerative diseases.
Conclusion:
In conclusion, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, or 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments, but also has some limitations. Future research on 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide may lead to the development of new analogs with improved properties or to the discovery of new applications for this compound.

Synthesis Methods

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is synthesized from 5-bromo-2-furoic acid and 3-[(diethylamino)methyl]-4-methoxybenzaldehyde. The two compounds are reacted in the presence of hydrazine hydrate and acetic acid to form the hydrazide derivative. The resulting compound is then treated with paraformaldehyde and hydrochloric acid to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product, 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide.

Scientific Research Applications

5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been extensively used in scientific research to investigate various cellular processes. One of the main applications of 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is in the study of protein transport from the Golgi apparatus to the endoplasmic reticulum. 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide inhibits the function of the COPI coat protein complex, preventing the formation of vesicles that transport proteins from the Golgi to the endoplasmic reticulum. This inhibition leads to the accumulation of proteins in the Golgi, providing researchers with a tool to study the function of the Golgi apparatus.

properties

IUPAC Name

5-bromo-N-[(E)-[3-(diethylaminomethyl)-4-methoxyphenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3/c1-4-22(5-2)12-14-10-13(6-7-15(14)24-3)11-20-21-18(23)16-8-9-17(19)25-16/h6-11H,4-5,12H2,1-3H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSXHNSIQKIAC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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